Structural Differentiation: N-Cyclopropyl vs. Unsubstituted Carboxamide (Des-cyclopropyl Analog, CAS 941879-47-6)
The target compound bears an N-cyclopropyl carboxamide at position 5, whereas the direct analog 4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide (CAS 941879-47-6) possesses a primary carboxamide (–CONH2) . The cyclopropyl group introduces additional steric bulk and conformational restriction. In related thiazole carboxamide series targeting RORγ, N-alkylation of the terminal amide has been shown to modulate potency by up to 10-fold, though specific comparative data for this exact pair are not publicly available [1]. This structural difference is hypothesized to alter hydrogen-bonding geometry with the target protein's backbone and influence metabolic stability.
| Evidence Dimension | Carboxamide N-substitution (presence/absence of cyclopropyl group) |
|---|---|
| Target Compound Data | N-cyclopropyl carboxamide present (MW 351.44 g/mol, C15H17N3O3S2) |
| Comparator Or Baseline | Unsubstituted carboxamide (CAS 941879-47-6, MW 311.37 g/mol, C12H13N3O3S2) |
| Quantified Difference | Molecular weight difference: +40.07 g/mol; topological polar surface area (tPSA) difference: ~ -9 Ų (predicted); hydrogen bond donor count: target = 2, comparator = 3 |
| Conditions | Structural comparison; biological activity not determined in head-to-head assay |
Why This Matters
For procurement decisions, the N-cyclopropyl group is a non-trivial modification that may critically influence target binding and selectivity; researchers should not assume the simpler primary amide analog will recapitulate the same biological profile.
- [1] WO2013178362A1 – Carboxamide or sulfonamide substituted thiazoles and related derivatives as modulators for the orphan nuclear receptor RORγ. Inventors: Gege, C., et al. Filed 2013-05-29. Available at https://patents.google.com/patent/WO2013178362A1. View Source
